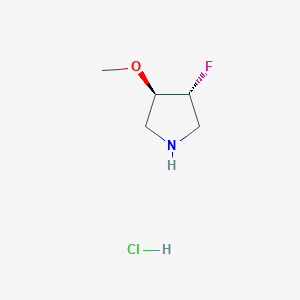
1-(2-Fluoro-3-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-3-nitrophenyl)ethanone is a chemical compound with the CAS Number: 873697-78-0 . It has a molecular weight of 183.14 and its IUPAC name is this compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in a liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6FNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula, which is C8H6FNO3 .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 248.4±20.0 °C at 760 mmHg . The compound has a flash point of 104.0±21.8 °C . It is a pale-yellow to yellow-brown liquid .Aplicaciones Científicas De Investigación
Synthesis of Aminobenzo[b]thiophenes
1-(2-Fluoro-3-nitrophenyl)ethanone serves as a precursor in the synthesis of 2- and 3-aminobenzo[b]thiophenes through the Willgerodt–Kindler route, providing an efficient one-pot synthesis method for these compounds (Androsov et al., 2010).
Study on Radical Scavenging Activity
The compound has been involved in studies to understand the effect of donor and acceptor groups on the radical scavenging activity of phenol derivatives, offering insights into its potential antioxidant properties (Al‐Sehemi & Irfan, 2017).
Aprepitant Synthesis
It is also used in the efficient synthesis of the NK(1) receptor antagonist Aprepitant, showcasing its role in the development of therapeutic agents (Brands et al., 2003).
Phase Diagram Research
The compound has been studied in the context of solid-liquid phase equilibrium and ternary phase diagrams with related nitrophenyl ethanones, contributing to the understanding of their solubility and separation processes (Li et al., 2019).
Charge Density Analysis
Research has also been conducted on the hydrogen bonding motif and total experimental charge density within 1-(2-hydroxy-5-nitrophenyl)ethanone, a related compound, to reveal intra- and intermolecular bonding features, indicating potential applications in molecular design (Hibbs et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, and P351 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
1-(2-fluoro-3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRFQXVFOFXBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
873697-78-0 |
Source


|
| Record name | 2â??-Fluoro-3â??-nitroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3,6,6-tetramethyl-9-(3-phenylimidazo[1,5-a]pyridin-1-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B2651088.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2651091.png)
![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/no-structure.png)
![1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2651095.png)


![1-[1-(4-Methoxyphenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2651098.png)


![N-naphthalen-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2651104.png)
![3-(4-Ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2651105.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2651106.png)